N-Ethyl-3-fluoro-5-vinylbenzamide

Description

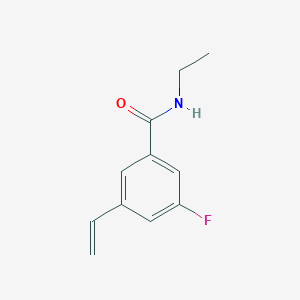

N-Ethyl-3-fluoro-5-vinylbenzamide (C₁₁H₁₂FNO) is a benzamide derivative characterized by a benzamide core substituted with an ethyl group on the nitrogen atom, a fluorine atom at the 3-position, and a vinyl group at the 5-position of the aromatic ring. This structural configuration imparts unique physicochemical properties, including moderate lipophilicity (predicted logP ~2.8) and a molecular weight of 193.22 g/mol.

Properties

IUPAC Name |

3-ethenyl-N-ethyl-5-fluorobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12FNO/c1-3-8-5-9(7-10(12)6-8)11(14)13-4-2/h3,5-7H,1,4H2,2H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMKKBLUYEHXDNE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1=CC(=CC(=C1)C=C)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Ethyl-3-fluoro-5-vinylbenzamide typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of 3-fluoro-5-vinylbenzoic acid.

Amidation Reaction: The 3-fluoro-5-vinylbenzoic acid is then reacted with ethylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form this compound.

Purification: The product is purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the production of this compound may involve:

Large-Scale Amidation: Utilizing automated reactors and continuous flow systems to enhance efficiency and yield.

Optimization of Reaction Conditions: Fine-tuning parameters such as temperature, pressure, and reaction time to maximize product purity and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: N-Ethyl-3-fluoro-5-vinylbenzamide can undergo various chemical reactions, including:

Oxidation: The vinyl group can be oxidized to form corresponding epoxides or diols.

Reduction: The carbonyl group in the benzamide can be reduced to form amines.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) can be used for oxidation reactions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products:

Epoxides and Diols: From oxidation of the vinyl group.

Amines: From reduction of the carbonyl group.

Substituted Derivatives: From nucleophilic substitution of the fluorine atom.

Scientific Research Applications

N-Ethyl-3-fluoro-5-vinylbenzamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of novel materials and polymers with specific properties.

Mechanism of Action

The mechanism of action of N-Ethyl-3-fluoro-5-vinylbenzamide involves its interaction with specific molecular targets:

Molecular Targets: The compound may bind to enzymes or receptors, modulating their activity.

Pathways Involved: It can influence signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Table 1: Key Benzamide Derivatives and Their Properties

Key Observations:

- Fluorine Positioning: Diflufenican’s 2,4-difluorophenyl group and trifluoromethylphenoxy chain contribute to its high logP (4.1) and prolonged soil residual activity. The target compound’s single fluorine at position 3 may offer a balance between electron modulation and steric hindrance .

Acetamide Derivatives in Patent Literature

Table 2: Benzothiazole Acetamides from EP 3 348 550A1

Key Observations:

- Backbone Differences : Unlike benzamides, benzothiazole acetamides feature a sulfur-containing heterocycle, which may improve UV stability and target specificity. The trifluoromethyl (CF₃) group in these compounds parallels the fluorine in this compound, suggesting shared resistance to oxidative degradation .

- This could influence receptor binding kinetics .

Research Findings and Functional Implications

- Metabolic Stability: Fluorine in the target compound likely reduces cytochrome P450-mediated metabolism compared to non-fluorinated analogs, as seen in diflufenican’s extended herbicidal activity .

- Reactivity of Vinyl Group: The 5-vinyl substituent may enable crosslinking or covalent binding to biological targets, a feature absent in ethoxymethoxy (etobenzanid) or trifluoromethylphenoxy (diflufenican) groups .

- Patent Trends : Recent acetamide patents emphasize trifluoromethyl and methoxy groups for optimizing agrochemical efficacy, suggesting that this compound’s structure aligns with modern design principles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.